

refining experimental protocols involving C11H21IN2O2

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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338

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Technical Support Center: C11H21IN2O2 (25I-NBOMe)

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the compound **C11H21IN2O2**, scientifically known as 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine, and commonly referred to as 25I-NBOMe.[1][2][3] This potent synthetic psychedelic is a high-affinity full agonist for the human serotonin 2A (5-HT2A) receptor and is frequently used in neuroscience research to probe the serotonergic system.[1][2]

Frequently Asked Questions (FAQs)

What is **C11H21IN2O2** (25I-NBOMe)?

C11H21IN2O2, or 25I-NBOMe, is a psychedelic drug of the phenethylamine and NBOMe chemical classes.[1] It is a derivative of the 2C-I phenethylamine and is distinguished by the N-(2-methoxybenzyl) substitution, which significantly increases its potency at the 5-HT2A receptor.[4]

What is the primary mechanism of action of 25I-NBOMe?

25I-NBOMe is a highly potent full agonist of the human 5-HT2A receptor.[1] Its psychedelic effects are primarily mediated through the activation of this receptor.[1] It also shows high



affinity for the 5-HT2C receptor and lower affinity for the 5-HT2B receptor.[1][5][6]

What are the common research applications of 25I-NBOMe?

Due to its high affinity and selectivity for the 5-HT2A receptor, a radiolabeled form of 25I-NBOMe is utilized in preclinical studies for mapping the distribution of these receptors in the brain using techniques like Positron Emission Tomography (PET).[1][7] It is also used in in vitro and in vivo studies to investigate the functional roles of the 5-HT2A receptor in various physiological and pathological processes.[8][9] In animal models, it is known to induce a head-twitch response, which is a behavioral proxy for hallucinogenic effects in humans.[1][4]

What are the known off-target effects of 25I-NBOMe?

While highly potent at the 5-HT2A receptor, 25I-NBOMe also interacts with other receptors, including the 5-HT2C and, to a lesser extent, 5-HT1A, adrenergic α 1A, and dopamine D1, D2, and D3 receptors.[6] It has also been shown to activate the μ -opioid receptor in vitro and can inhibit monoamine reuptake transporters at higher concentrations.[10][11] These off-target effects should be considered when interpreting experimental results.

What are the safety and handling considerations for 25I-NBOMe?

25I-NBOMe is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Due to its psychoactive nature and potential for toxicity, access should be strictly controlled. It has been associated with life-threatening toxicity in non-research settings.[1][2] Researchers should be aware of its potential for cardiotoxicity and neurotoxicity.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent or unexpected results in cell-based assays	- Compound Degradation: 25I-NBOMe may be unstable under certain storage or experimental conditions (e.g., prolonged exposure to light or high temperatures) Solvent Effects: The solvent used to dissolve 25I-NBOMe may have an effect on the cells Off-target Effects: At higher concentrations, 25I-NBOMe can interact with other receptors, leading to unexpected cellular responses. [6]	- Storage: Store stock solutions in the dark at -20°C or below. Prepare fresh dilutions for each experiment Solvent Control: Always include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects Dose-Response: Perform a thorough dose-response curve to identify the optimal concentration range for 5-HT2A receptor-specific effects. Use a selective 5-HT2A antagonist (e.g., M100907) to confirm the involvement of this receptor.[4][8]
Low signal or lack of response in receptor binding assays	- Incorrect Radioligand: The choice of radioligand and its specific activity are crucial for detecting high-affinity binding Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all affect binding kinetics.	- Radioligand Selection: For competition binding assays, a well-characterized 5-HT2A antagonist radioligand is often used Assay Optimization: Systematically optimize incubation time, temperature, and buffer components (e.g., pH, ionic strength) to ensure optimal binding conditions.
High variability in animal behavioral studies (e.g., head-twitch response)	- Route of Administration: The bioavailability and pharmacokinetics of 25I-NBOMe can vary significantly with the route of administration (e.g., intraperitoneal vs. subcutaneous).[1] - Animal	- Consistent Administration: Use a consistent and well- documented route of administration Subject Standardization: Use animals of the same strain, age, and sex for each experimental



	Strain and Sex: Different rodent strains and sexes may exhibit varying sensitivities to 5-HT2A agonists.	group. Report these details in your methodology.
		- Dose-Ranging Study:
		Conduct a preliminary dose-
	- Dose-Related Toxicity: 25I-	ranging study to determine the
	NBOMe can be toxic at higher	maximum tolerated dose in
Evidence of toxicity in animal models	doses, leading to adverse	your specific animal model
	effects such as seizures,	Monitor for Adverse Effects:
	hyperthermia, and	Closely monitor animals for
	cardiotoxicity.[1][10]	any signs of toxicity and
		establish clear humane
		endpoints.

Quantitative Data

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of 25I-NBOMe for various serotonin receptors. Note that values can vary between different studies and experimental conditions.

Receptor	Parameter	Value (nM)	Reference
5-HT2A	Ki	0.044 - 0.6	[1][6]
EC50	0.76 - 240	[1]	
5-HT2B	Ki	1.91 - 130	[1]
EC50	111 - 130	[1]	
5-HT2C	Ki	1.03 - 4.6	[1][6]
EC50	2.38 - 88.9	[1]	
5-HT1A	Ki	~1800	[6]

Experimental Protocols



In Vitro: 5-HT2A Receptor Activation Assay (Calcium Flux)

This protocol outlines a general procedure for measuring 5-HT2A receptor activation in a cell line stably expressing the human 5-HT2A receptor.

1. Cell Culture and Plating:

- Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor in appropriate media.
- Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Dye Loading:

- Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cells and add the dye loading solution.
- Incubate the plate for 30-60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

- Prepare a stock solution of 25I-NBOMe in a suitable solvent (e.g., DMSO).
- Create a serial dilution of 25I-NBOMe in the assay buffer.
- For antagonist experiments, pre-incubate the cells with the antagonist (e.g., M100907) for a specified time before adding the agonist.

4. Data Acquisition:

- Use a fluorescence plate reader equipped with an automated injection system.
- Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Measure the baseline fluorescence for a few seconds.
- Inject the 25I-NBOMe solution and immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).

5. Data Analysis:



- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the maximum response of a reference agonist or to the response of a positive control.
- Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo: Head-Twitch Response (HTR) in Mice

This protocol describes a method to quantify the head-twitch response in mice, a behavioral assay for 5-HT2A receptor activation.[4][12]

1. Animal Subjects:

- Use adult male C57BL/6J mice, as they are commonly used for this assay.[4]
- Acclimate the animals to the testing room for at least 60 minutes before the experiment.

2. Compound Administration:

- Prepare a solution of 25I-NBOMe in a suitable vehicle (e.g., saline).
- Administer the compound via subcutaneous (SC) or intraperitoneal (IP) injection.[4] Doses typically range from 0.1 to 1 mg/kg for 25I-NBOMe.[4]
- Include a vehicle control group.

3. Behavioral Observation:

- Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a standard shoebox cage without bedding).
- Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
- A trained observer, blind to the experimental conditions, should score the behavior.
 Alternatively, automated systems with video tracking can be used for more objective quantification.

4. Data Analysis:

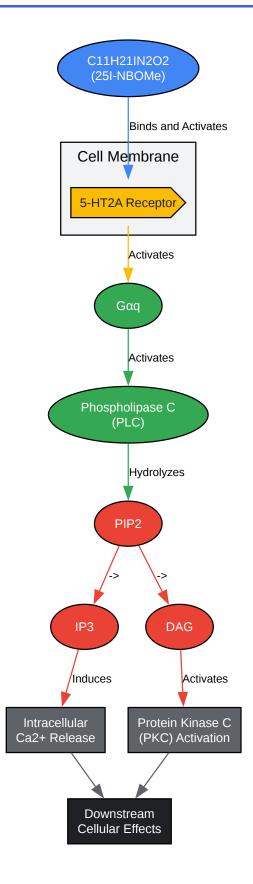
- Sum the total number of head twitches for each animal over the observation period.
- Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).



• To confirm 5-HT2A receptor mediation, a separate experiment can be conducted where a selective 5-HT2A antagonist is administered prior to the 25I-NBOMe injection.[4]

Visualizations

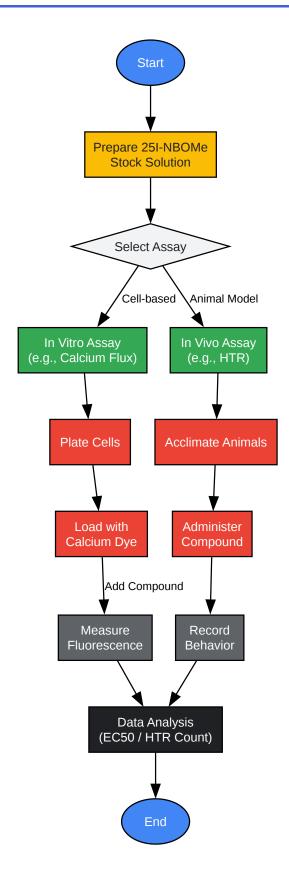




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Caption: 5-HT2A Receptor Signaling Pathway Activated by 25I-NBOMe.





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